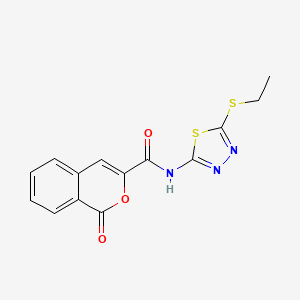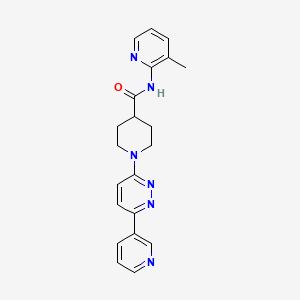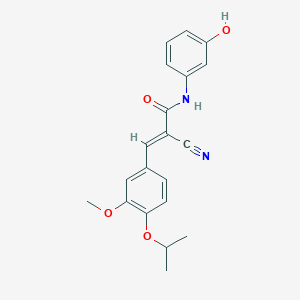![molecular formula C9H15IO2 B2840002 2-(Iodomethyl)-1,9-dioxaspiro[4.5]decane CAS No. 1862934-93-7](/img/structure/B2840002.png)
2-(Iodomethyl)-1,9-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the iodomethyl group, as halogens are often involved in various organic reactions. The oxygen atoms might also participate in reactions, especially if they are part of an ether group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its molecular structure and the functional groups present. For instance, the presence of the iodine atom might increase the compound’s molecular weight and could influence its boiling and melting points .
Scientific Research Applications
- Spirotetramat , a derivative of 2-(iodomethyl)-1,9-dioxaspiro[4.5]decane, is used as an insecticide. Developed by Bayer CropScience, it is marketed under the brand name Movento . Spirotetramat has several advantages, including two-way internal absorption and transport properties. It effectively prevents egg hatching and larval development of pests on both roots and leaves, with long-lasting efficacy lasting up to two months .
Pesticide and Insecticide Development
These applications highlight the versatility and significance of 2-(iodomethyl)-1,9-dioxaspiro[4.5]decane in scientific research. Its spirocyclic structure and reactivity offer exciting avenues for further exploration across multiple disciplines . If you need more detailed information on any specific application, feel free to ask!
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(iodomethyl)-1,9-dioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-6-8-2-4-9(12-8)3-1-5-11-7-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUQAXLNEJKFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(O2)CI)COC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)-1,7-dioxaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2839922.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2839924.png)
![methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2839925.png)



![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2839932.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-enamide](/img/structure/B2839933.png)



![6-chloro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2839937.png)
![3-((4-ethylphenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2839938.png)
![8-(2-chloroethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839940.png)